molecular formula C19H21FN2O2 B5688354 1-(2-fluorobenzoyl)-4-(4-methoxybenzyl)piperazine

1-(2-fluorobenzoyl)-4-(4-methoxybenzyl)piperazine

Cat. No. B5688354
M. Wt: 328.4 g/mol
InChI Key: VFGMWLZEKCNTLP-UHFFFAOYSA-N
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Description

1-(2-fluorobenzoyl)-4-(4-methoxybenzyl)piperazine, also known as 2-FBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including antipsychotic, antidepressant, and anxiolytic effects.

Mechanism of Action

The exact mechanism of action of 1-(2-fluorobenzoyl)-4-(4-methoxybenzyl)piperazine is not fully understood. However, it has been proposed that this compound acts as a partial agonist at the 5-HT1A receptor and a dopamine D2 receptor antagonist. These actions may contribute to its antipsychotic, antidepressant, and anxiolytic effects. Moreover, 1-(2-fluorobenzoyl)-4-(4-methoxybenzyl)piperazine has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival and plasticity.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-fluorobenzoyl)-4-(4-methoxybenzyl)piperazine can modulate the levels of various neurotransmitters, including serotonin, dopamine, and noradrenaline. Moreover, this compound has been found to increase the levels of BDNF, which may contribute to its neuroprotective effects. Additionally, 1-(2-fluorobenzoyl)-4-(4-methoxybenzyl)piperazine has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its potential anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(2-fluorobenzoyl)-4-(4-methoxybenzyl)piperazine is its high potency and selectivity towards the 5-HT1A receptor and dopamine D2 receptor. Moreover, this compound has been found to exhibit low toxicity and favorable pharmacokinetic properties. However, the limitations of 1-(2-fluorobenzoyl)-4-(4-methoxybenzyl)piperazine include its limited solubility in water and its high cost, which may hinder its use in large-scale experiments.

Future Directions

There are several future directions for the research on 1-(2-fluorobenzoyl)-4-(4-methoxybenzyl)piperazine. Firstly, more studies are needed to elucidate the exact mechanism of action of this compound. Secondly, further research is required to determine the potential therapeutic applications of 1-(2-fluorobenzoyl)-4-(4-methoxybenzyl)piperazine in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, the development of more efficient synthesis methods and the optimization of pharmacokinetic properties may enhance the potential clinical applications of this compound. Finally, the investigation of the structure-activity relationship of 1-(2-fluorobenzoyl)-4-(4-methoxybenzyl)piperazine may lead to the discovery of more potent and selective compounds with therapeutic potential.
Conclusion:
In conclusion, 1-(2-fluorobenzoyl)-4-(4-methoxybenzyl)piperazine is a promising compound with potential therapeutic applications. Its antipsychotic, antidepressant, anxiolytic, and neuroprotective effects make it a promising candidate for the treatment of various neurological and psychiatric disorders. Further research is required to fully understand its mechanism of action and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 1-(2-fluorobenzoyl)-4-(4-methoxybenzyl)piperazine involves the reaction of 2-fluorobenzoyl chloride with 4-(4-methoxybenzyl)piperazine in the presence of a base. This reaction leads to the formation of 1-(2-fluorobenzoyl)-4-(4-methoxybenzyl)piperazine as a white solid with a high yield. The purity of the compound can be further enhanced by recrystallization.

Scientific Research Applications

1-(2-fluorobenzoyl)-4-(4-methoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. Studies have also shown that 1-(2-fluorobenzoyl)-4-(4-methoxybenzyl)piperazine can improve cognitive function and memory in rodents. Moreover, this compound has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

(2-fluorophenyl)-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-24-16-8-6-15(7-9-16)14-21-10-12-22(13-11-21)19(23)17-4-2-3-5-18(17)20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGMWLZEKCNTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorophenyl)[4-(4-methoxybenzyl)piperazino]methanone

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